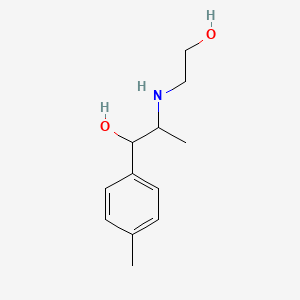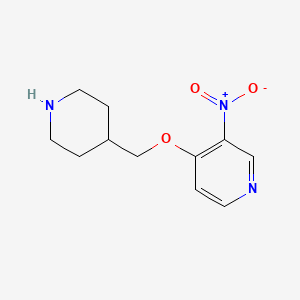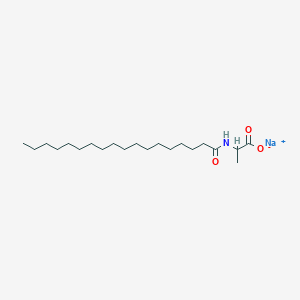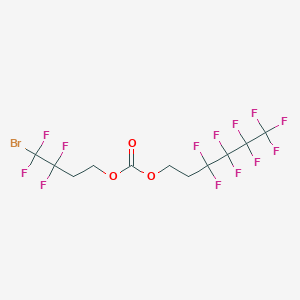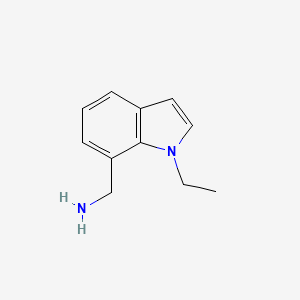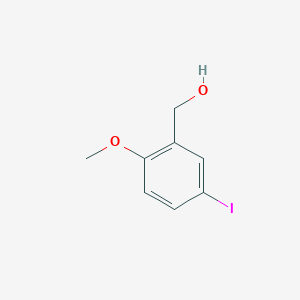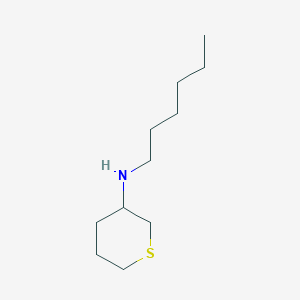
2-Amino-1-(thiazol-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(thiazol-2-yl)ethanol: is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: One common method involves the reaction of β-keto esters with thiourea in the presence of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) in an aqueous medium.
Knoevenagel Condensation: Another method involves the condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in ethanol solvent using a piperidine catalyst.
Industrial Production Methods: Industrial production methods for 2-Amino-1-(thiazol-2-yl)ethanol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry:
Catalysts: Used as a catalyst in various organic reactions due to its ability to stabilize transition states.
Biology:
Antimicrobial Agents: Exhibits antimicrobial properties and is used in the development of antibiotics.
Antioxidants: Acts as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.
Medicine:
Anticancer Agents: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Anti-inflammatory Agents: Used in the development of anti-inflammatory drugs.
Industry:
Dyes and Pigments: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Photographic Sensitizers: Employed in the production of photographic sensitizers.
Mechanism of Action
Molecular Targets and Pathways: 2-Amino-1-(thiazol-2-yl)ethanol exerts its effects by interacting with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), leading to anti-inflammatory and anticancer effects . The compound can also modulate oxidative stress pathways by scavenging free radicals and enhancing antioxidant defenses .
Comparison with Similar Compounds
2-Aminothiazole: Shares the thiazole ring structure and exhibits similar biological activities such as antimicrobial and anticancer properties.
Benzimidazole-Thiazole Derivatives: These compounds also contain a thiazole ring and are used in various therapeutic applications.
Thiazolidine-2,4-dione: Another thiazole derivative with applications in medicinal chemistry, particularly in the development of antidiabetic drugs.
Uniqueness: 2-Amino-1-(thiazol-2-yl)ethanol is unique due to its specific combination of the thiazole ring with an amino and hydroxyl group, which enhances its solubility and reactivity. This unique structure allows it to participate in a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C5H8N2OS |
|---|---|
Molecular Weight |
144.20 g/mol |
IUPAC Name |
2-amino-1-(1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C5H8N2OS/c6-3-4(8)5-7-1-2-9-5/h1-2,4,8H,3,6H2 |
InChI Key |
YITMIMFEDYPHGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15092492.png)
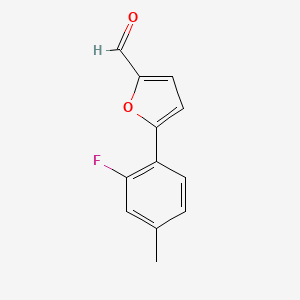
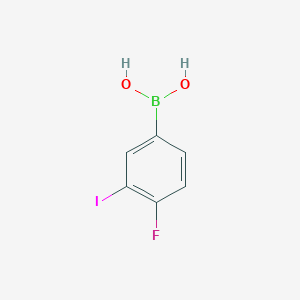
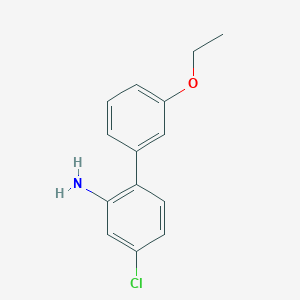

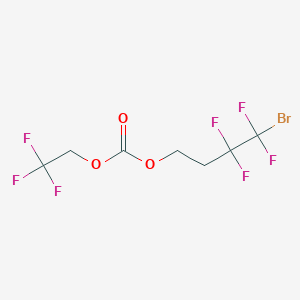
![4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B15092545.png)
